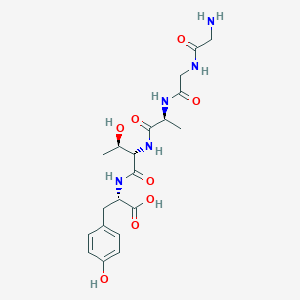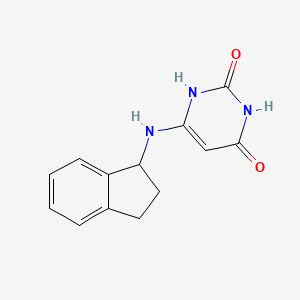
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a butenoic acid moiety with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-butenoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate as the primary starting materials.
Condensation Reaction: The condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) forms the intermediate 3-(4-chlorophenyl)-2-butenoic acid.
Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst (such as sulfuric acid) to produce the final product, this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions: 3-(4-Chlorophenyl)-2-butenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Chlorophenyl)-2-butenoic acid.
Reduction: 3-(4-Chlorophenyl)-2-butenal or 3-(4-Chlorophenyl)-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of chlorophenyl derivatives with biological targets.
Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.
作用機序
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester is similar to other chlorophenyl derivatives, such as 3-(4-Chlorophenyl)propionic acid and 3-Buten-2-one, 4-(4-chlorophenyl)-. its unique structure, particularly the presence of the ethyl ester group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
類似化合物との比較
3-(4-Chlorophenyl)propionic acid
3-Buten-2-one, 4-(4-chlorophenyl)-
4-Chlorobenzaldehyde
Ethyl acetoacetate
特性
分子式 |
C12H13ClO2 |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
ethyl (Z)-3-(4-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8- |
InChIキー |
WMMPVJPERVUHJT-HJWRWDBZSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)Cl |
正規SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
![2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B15167498.png)
![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)

![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)

![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)


